

# The Discovery and Development of MEN 10207 Acetate: A Technical Whitepaper

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Compound of Interest		
Compound Name:	MEN 10207 acetate	
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#### **Abstract**

MEN 10207 acetate is a potent and selective peptide antagonist of the tachykinin NK<sub>2</sub> receptor. This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. It includes a summary of its receptor binding affinity, details of its chemical synthesis, and methodologies for key in vitro and in vivo experimental assays. Furthermore, this guide illustrates the tachykinin NK<sub>2</sub> receptor signaling pathway and outlines the experimental workflows used to characterize this compound. While extensive preclinical data exists, information regarding clinical trials for MEN 10207 acetate is not publicly available, suggesting its development may have been discontinued at the preclinical or early clinical stages.

#### Introduction

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including inflammation, smooth muscle contraction, and pain transmission. Their effects are mediated through three distinct G-protein coupled receptors: NK<sub>1</sub>, NK<sub>2</sub>, and NK<sub>3</sub>. The NK<sub>2</sub> receptor, preferentially activated by neurokinin A (NKA), is predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation is implicated in the pathophysiology of various disorders, including asthma and irritable bowel syndrome, making it a compelling target for therapeutic intervention.[2]



MEN 10207 is a selective antagonist developed to probe the physiological and pathological roles of the NK<sub>2</sub> receptor.[3] This whitepaper details the scientific journey of **MEN 10207 acetate**, from its chemical design to its biological characterization.

### **Physicochemical Properties and Synthesis**

MEN 10207 is a heptapeptide with the amino acid sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH<sub>2</sub>.[1] The inclusion of multiple D-tryptophan residues is crucial for its high affinity and selectivity for the NK<sub>2</sub> receptor.[1]

Table 1: Physicochemical Properties of MEN 10207 Acetate

Property	Value	Reference
Molecular Formula	C59H72N14O12	[4]
Molecular Weight	1169.29 g/mol	[4]
Amino Acid Sequence	Asp-Tyr-D-Trp-Val-D-Trp-D- Trp-Arg-NH2	[1]

## Probable Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific synthesis protocol for MEN 10207 is not publicly detailed, it is highly probable that it is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), a standard method for creating peptides of this length.[5][6]

#### Experimental Protocol:

- Resin Preparation: A Rink amide resin is used as the solid support to generate the Cterminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent like HATU in the presence of a base such as diisopropylethylamine

#### Foundational & Exploratory

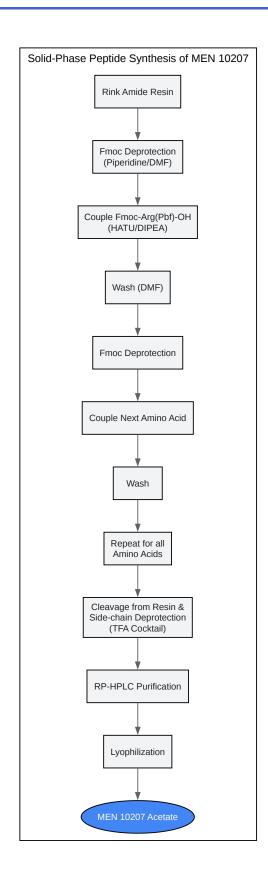




(DIPEA) and coupled to the resin.

- Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (D-Trp(Boc), D-Trp(Boc), Val, D-Trp(Boc), Tyr(tBu), Asp(OtBu)).
- Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.
- Purification: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: The purified peptide is lyophilized to obtain the final product as a fluffy white powder. The acetate salt is typically formed during the final purification steps by using buffers containing acetic acid.





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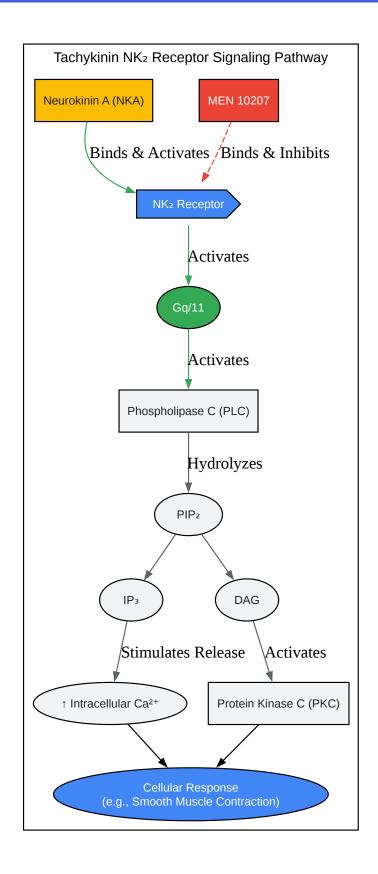
Probable workflow for the solid-phase synthesis of MEN 10207 acetate.



### **Mechanism of Action and Signaling Pathway**

**MEN 10207 acetate** is a selective antagonist of the tachykinin NK<sub>2</sub> receptor.[7] The NK<sub>2</sub> receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[1][8] Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction.[1] MEN 10207 competitively binds to the NK<sub>2</sub> receptor, thereby preventing NKA from binding and initiating this downstream signaling cascade.





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Signaling pathway of the tachykinin NK2 receptor and the inhibitory action of MEN 10207.



## **Preclinical Pharmacology**

The pharmacological profile of MEN 10207 has been characterized through a series of in vitro and in vivo studies.

### In Vitro Receptor Binding and Affinity

The affinity of MEN 10207 for tachykinin receptors has been determined using radioligand binding assays and in vitro functional assays.

Table 2: In Vitro Receptor Affinity of MEN 10207

Assay Type	Receptor	Value	Reference
Functional Assay (pA <sub>2</sub> )	NK1	5.2	[3]
NK <sub>2</sub>	7.9	[3]	
NКз	4.9	[3]	_
Radioligand Binding (IC50)	Bovine NK2	21-54 nM	[3]

Experimental Protocol: Competitive Radioligand Binding Assay[9][10][11][12]

- Membrane Preparation: Membranes from cells or tissues expressing the NK<sub>2</sub> receptor are prepared by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NK<sub>2</sub> receptor agonist (e.g., [<sup>3</sup>H]-NKA) and varying concentrations of MEN 10207.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
- Quantification: The radioactivity on the filters is measured using a scintillation counter.



 Data Analysis: The data is analyzed to determine the concentration of MEN 10207 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

#### In Vivo Efficacy Models

MEN 10207 has demonstrated efficacy in animal models of NK<sub>2</sub> receptor-mediated physiological responses.

4.2.1. Inhibition of Tachykinin-Induced Bronchoconstriction in Guinea Pigs

Experimental Protocol:[3][7][13][14][15]

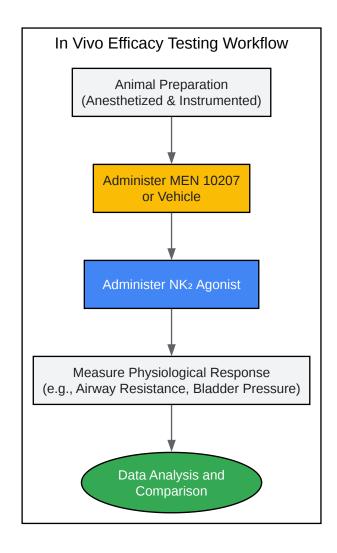
- Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is measured as an indicator of bronchoconstriction.
- Drug Administration: MEN 10207 acetate or vehicle is administered intravenously.
- Challenge: A selective NK<sub>2</sub> receptor agonist, such as [β-Ala<sup>8</sup>]-NKA (4-10), is administered intravenously to induce bronchoconstriction.
- Measurement: The increase in airway resistance is recorded and compared between the MEN 10207-treated and vehicle-treated groups.
- Results: MEN 10207 has been shown to inhibit [β-Ala<sup>8</sup>]-NKA (4-10)-induced bronchoconstriction in this model.[7]
- 4.2.2. Inhibition of Tachykinin-Induced Bladder Motility in Rats

#### Experimental Protocol:

- Animal Preparation: Anesthetized rats are catheterized for the measurement of intravesical pressure, which reflects bladder motility.
- Drug Administration: MEN 10207 acetate or vehicle is administered intravenously.
- Challenge: An NK2 receptor agonist, such as [ $\beta$ -Ala<sup>8</sup>]-NKA (4-10), is administered to enhance bladder motility.



- Measurement: Changes in intravesical pressure are recorded and analyzed.
- Results: MEN 10207 effectively inhibits the enhancement of bladder motility induced by the NK<sub>2</sub> agonist.[7]



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General workflow for in vivo efficacy studies of MEN 10207.

# Pharmacokinetics, Toxicology, and Clinical Development

Despite the detailed preclinical characterization of MEN 10207's pharmacodynamics, there is a lack of publicly available information regarding its pharmacokinetic profile (absorption,



distribution, metabolism, and excretion) and comprehensive toxicology studies. Furthermore, a thorough search of clinical trial registries and scientific literature did not yield any results for clinical trials involving **MEN 10207 acetate**. This suggests that the development of this compound may not have progressed to the human clinical trial phase, or that any such trials were terminated early and the results were not published.

#### Conclusion

**MEN 10207 acetate** is a well-characterized, potent, and selective peptide antagonist of the tachykinin NK<sub>2</sub> receptor. Its discovery and preclinical development have provided valuable insights into the physiological and pathological roles of the NK<sub>2</sub> receptor, particularly in the respiratory and urinary systems. The detailed in vitro and in vivo methodologies described herein serve as a guide for the continued investigation of NK<sub>2</sub> receptor antagonists. The absence of publicly available clinical data for **MEN 10207 acetate** underscores the challenges inherent in drug development, where many promising compounds do not advance to later stages for a variety of scientific, strategic, or commercial reasons. Nevertheless, the foundational research on MEN 10207 contributes to the broader understanding of tachykinin pharmacology and informs the development of future therapeutics targeting this pathway.

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